molecular formula C12H14O4 B8531791 5-Acetyl-2-isopropoxy-benzoic acid

5-Acetyl-2-isopropoxy-benzoic acid

Cat. No. B8531791
M. Wt: 222.24 g/mol
InChI Key: VJOUVTWWTGQTQA-UHFFFAOYSA-N
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Patent
US07605163B2

Procedure details

To 25.8 mmol 5-acetyl-2-isopropoxy-benzoic acid methyl ester in 100 ml THF was added 400 mmol 2 M aq NaOH, and the mixture was heated at 80° C. for 2 h. The mixture was then cooled to RT and extracted twice with ether. The aqueous phase was acidified with 15% aq hydrochloric acid and extracted 3 times with ethyl acetate. The combined organic phases were dried with Na2SO4. Evaporation in vacuo followed by trituration in ether afforded the title compound. MS (m/e): 221.2 ([M−H]−, 100%)
Quantity
25.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:6][C:5]=1[O:13][CH:14]([CH3:16])[CH3:15].[OH-].[Na+]>C1COCC1>[C:10]([C:8]1[CH:7]=[CH:6][C:5]([O:13][CH:14]([CH3:16])[CH3:15])=[C:4]([CH:9]=1)[C:3]([OH:17])=[O:2])(=[O:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
25.8 mmol
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C(C)=O)OC(C)C)=O
Name
Quantity
400 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C(=O)O)C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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